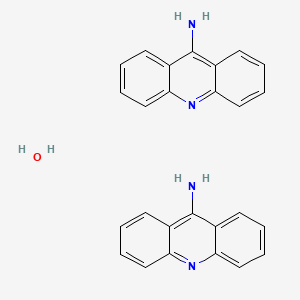

acridin-9-amine;hydrate

説明

Historical Perspectives and Evolution in Medicinal Chemistry Research

The journey of acridine (B1665455) derivatives in science began in the 19th century, where they were initially used as dyes. researchgate.net Their medicinal potential was first recognized in the early 20th century.

Early Antimicrobial and Antimalarial Use: The use of acridines as antimicrobial agents was first proposed in 1912, leading to their application as topical antiseptics. rsc.org During World War II, 9-aminoacridine (B1665356) derivatives, such as quinacrine, became crucial as antimalarial drugs. rsc.orgopenmedicinalchemistryjournal.comslideshare.net The initial therapeutic applications stemmed from observations of their activity against protozoal infections at the beginning of the last century. researchgate.net

The Dawn of Anticancer Research: A paradigm shift occurred in the 1960s with the discovery that acridines could intercalate into DNA. ub.edu This finding pivoted research towards their potential as anticancer agents. The clinical success of amsacrine, a 9-anilinoacridine (B1211779) derivative, in 1978 as a topoisomerase inhibitor solidified the acridine scaffold's importance in oncology. google.comfrontiersin.org This led to the development of several other 9-aminoacridine-based cancer chemotherapeutics, including ledakrin. nih.govgoogle.com

Evolution of Mechanism of Action: Early research focused on the DNA intercalating properties of 9-aminoacridines. nih.gov However, further studies revealed a more complex mechanism of action involving the inhibition of crucial enzymes like topoisomerases, which are vital for DNA replication and repair. frontiersin.orgiiarjournals.org This deeper understanding allowed for more targeted drug design.

Overview of Contemporary Academic Research Trajectories for Acridin-9-amine

Modern research on acridin-9-amine and its derivatives is multifaceted, exploring a wide range of biological activities and therapeutic applications. The synthetic adaptability of the acridine core allows for the creation of numerous derivatives with enhanced properties. nih.gov

Anticancer Drug Development: This remains a primary focus. Researchers are designing novel 9-aminoacridine derivatives to act as potent anticancer agents. iiarjournals.orgresearchgate.net Studies have demonstrated their effectiveness against various cancer cell lines, including lung, colon, breast, and liver cancer. bilkent.edu.trarabjchem.orgresearchgate.net The mechanisms being explored are not limited to DNA intercalation but also include the inhibition of topoisomerase II, cell cycle arrest, and the induction of apoptosis. frontiersin.orgiiarjournals.orgresearchgate.net Some derivatives have shown the ability to overcome multidrug resistance in cancer cells. frontiersin.org

Neurodegenerative Diseases: A significant area of contemporary research is the development of 9-aminoacridine derivatives for the treatment of Alzheimer's disease. nih.govnih.govresearchgate.net These compounds are being investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a key role in the progression of the disease. nih.govnih.gov Several synthesized derivatives have shown inhibitory activity superior to the standard drug, galantamine. nih.gov

Antiparasitic and Antimicrobial Agents: The historical use of 9-aminoacridines as antiparasitic agents continues to inspire modern research. openmedicinalchemistryjournal.com Scientists are synthesizing new derivatives with potent activity against parasites like Plasmodium falciparum, the causative agent of malaria, including chloroquine-resistant strains. openmedicinalchemistryjournal.comucsf.edu The antibacterial properties of these compounds are also being explored to combat the rise of antibiotic-resistant bacteria. researchgate.net

Other Research Applications: The unique properties of 9-aminoacridines have led to their use in other scientific domains. They are employed as fluorescent probes for detecting cancer cells and for studying nucleic acids. nih.govgoogle.com Research has also delved into their potential as anti-inflammatory agents and in the treatment of prion diseases. google.comresearchgate.net Furthermore, their ability to inhibit ribosome biogenesis is a recently explored avenue for cancer therapy. mdpi.com

Detailed Research Findings

The following tables summarize key research findings for various acridin-9-amine derivatives from different studies.

Anticancer Activity of 9-Aminoacridine Derivatives

| Derivative | Cancer Cell Line | Activity (IC50/CTC50) | Reference |

|---|---|---|---|

| Compound 6b | Colon (HCT-15) | 2.4 µM | bilkent.edu.tr |

| Compound 3g | Lung (NCl H-522) | 4.2 µM | bilkent.edu.tr |

| Compound 4a | Liver (Hep G2) | 4.5 µM | bilkent.edu.tr |

| Compound 3a | Breast (T47D) | 5.4 µM | bilkent.edu.tr |

| Compound 8 | Lung (A549) | ≈ 6 µM | rsc.org |

| Compound 9 | Lung (A549) | ≈ 6 µM | rsc.org |

| Compound 9 | Cervical (HeLa) | 13.75 µg/ml | researchgate.net |

| Compound 9 | Lung (A549) | 18.75 µg/ml | researchgate.net |

| Compound 5b | Cervical (HeLa) | 47.50 µg/ml | arabjchem.org |

Cholinesterase Inhibition by 9-Aminoacridine Derivatives for Anti-Alzheimer's Research

| Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| RM1 - RM6 | AChE | 0.0004 - 0.006 nmol/L | nih.gov |

| RM1 - RM6 | BuChE | 0.003 - 0.0715 nmol/L | nih.gov |

| Phenacyl Derivatives | AChE | 2.400 - 26.138 µM | researchgate.net |

Structure

3D Structure of Parent

特性

IUPAC Name |

acridin-9-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H10N2.H2O/c2*14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h2*1-8H,(H2,14,15);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWFQHCZHQCDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369099 | |

| Record name | 9-Acridinamine, hydrate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65944-23-2 | |

| Record name | 9-Acridinamine, hydrate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Acridin 9 Amine

Established Synthetic Pathways for the Acridin-9-amine Core Structure

Several classical methods have been established for the synthesis of the acridine (B1665455) core structure, which can then be further modified to yield acridin-9-amine. These methods often involve the condensation of anilines with carboxylic acids or their derivatives, followed by cyclization.

One of the most prevalent methods is the Ullmann condensation . This reaction typically involves the condensation of a primary amine with an aromatic carboxylic acid in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid. This is followed by a cyclization step to form an acridone (B373769) intermediate. The acridone is then subjected to reduction and subsequent dehydrogenation to afford the acridine core. nih.gov A variation of this involves the reaction of aryl chlorides with arylamines to form N-phenylanthranilic acids, which are then cyclized using phosphorus oxychloride to yield 9-chloroacridines. These can be readily converted to acridin-9-amines. acs.org

The Bernthsen acridine synthesis provides another route, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to directly form a 9-substituted acridine. nih.gov For instance, reacting N-phenylanthranilic acid with phosphorus oxychloride can produce 9-chloroacridine (B74977), a key intermediate for synthesizing various 9-aminoacridine (B1665356) derivatives.

A related approach, the Friedlander synthesis , can be utilized to produce derivatives such as 9-methylacridine (B196024) by treating the salt of anthranilic acid with 2-cyclohexenone. nih.gov Furthermore, C-acylated diphenylamines can be treated with iodine/hydriodic acid to yield 9-phenylacridines. nih.gov

These established pathways provide a robust foundation for accessing the fundamental acridine scaffold, which is a prerequisite for the synthesis of acridin-9-amine and its diverse analogs.

Advanced Derivatization Techniques

The derivatization of the acridin-9-amine scaffold is key to modulating its biological activity. Several modern synthetic methods have been developed for the rapid and efficient generation of new derivatives. google.com

Reductive Amination Protocols for Acridin-9-amine Derivatives

Reductive amination is a powerful one-pot method for the synthesis of N-substituted acridin-9-amine derivatives. google.com This protocol involves the reaction of acridin-9-amine with an aldehyde or ketone in the presence of a suitable reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com

A common reducing agent for this transformation is sodium cyanoborohydride (NaCNBH₃) in a weakly acidic medium, such as 1% acetic acid in methanol. google.com This mild reducing agent selectively reduces the imine intermediate without affecting the initial aldehyde or ketone. This method has been successfully employed to synthesize a range of N-benzyl-9-aminoacridines by reacting acridin-9-amine with various substituted benzaldehydes, achieving yields between 58% and 92%. google.com

| Aldehyde Reactant | Reducing Agent | Solvent System | Product | Yield (%) |

| Benzaldehyde | NaCNBH₃ | 1% Acetic Acid in Methanol | N-benzyl-9-aminoacridine | 58-92 |

| Glyoxylic acid | NaCNBH₃ | 1% Acetic Acid in Methanol | 9-acridinylamino-acetic acid | 91 |

This technique is particularly useful for introducing aryl or heteroaryl moieties at the 9-amino position, leading to compounds with diverse electronic and steric properties. google.com

Nucleophilic Aromatic Substitution (SNAr) Approaches in Acridin-9-amine Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in aromatic chemistry and a key strategy for synthesizing 9-anilinoacridines and other N-substituted derivatives. google.comfishersci.se This reaction typically involves the displacement of a leaving group, often a halide, from an activated aromatic ring by a nucleophile. fishersci.se

In the context of acridin-9-amine synthesis, a common precursor is 9-chloroacridine. The chlorine atom at the 9-position is susceptible to nucleophilic attack by primary or secondary amines. The reaction is often facilitated by heating in a suitable solvent like phenol (B47542) or dimethylformamide (DMF). acs.org The electron-withdrawing nature of the acridine ring system activates the 9-position towards nucleophilic attack, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. fishersci.senih.gov

This approach has been used to synthesize a wide array of 9-aminoacridine derivatives by reacting 9-chloroacridines with various substituted anilines and other amines. acs.org The choice of the amine nucleophile allows for the introduction of a wide range of functional groups, influencing the compound's biological properties. frontiersin.org

Addition-Elimination (AE) Reactions for Functionalized Acridin-9-amine Analogues

The addition-elimination mechanism is the cornerstone of the SNAr reactions discussed above. google.com This two-step process involves the initial addition of the nucleophile to the electron-deficient carbon atom of the acridine ring, leading to the formation of a resonance-stabilized anionic intermediate. fishersci.se In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the acridine ring system. youtube.com

For the synthesis of acridin-9-amine analogues, this mechanism is exemplified by the reaction of 9-chloroacridine with an amine. The amine acts as the nucleophile, adding to the C-9 position and breaking the aromaticity of the central ring. The resulting tetrahedral intermediate is stabilized by the delocalization of the negative charge over the acridine ring. The subsequent elimination of the chloride ion regenerates the aromatic system and yields the final N-substituted acridin-9-amine product. google.com

Solid Phase Synthesis (SPS) for Rapid Generation of Acridin-9-amine Derivatives

Solid-phase synthesis (SPS) offers a high-throughput approach for the rapid generation of libraries of acridin-9-amine derivatives. google.com This technique involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each step. nih.gov

In the context of acridin-9-amine synthesis, a common strategy is to attach an amino acid to a resin, such as Rink Amide MBHA or Cl-Trt resin. google.com The resin-bound amino acid can then be reacted with a suitable acridine precursor, for example, a 9-anilinoacridine (B1211779) derivative with a carboxylic acid function. nih.gov This allows for the construction of acridine-peptide conjugates. The final product is then cleaved from the resin. google.com This methodology has been successfully used to generate libraries of acridine-peptide conjugates for screening as nucleic acid ligands. nih.gov

Rational Design of Acridin-9-amine Derivatives

Structure-based modeling methods have been employed to design disubstituted triazole-linked acridine compounds with selectivity for specific DNA structures, such as human telomeric quadruplexes. acs.org The design often focuses on optimizing the side chains attached to the 9-amino group to enhance interactions with the DNA grooves or specific functional groups on the DNA. For example, the introduction of basic side chains can improve solubility and interaction with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Influence of Electron-Withdrawing and Electron-Donating Groups on Synthetic Outcomes and Bioactivity

The introduction of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) onto the acridine nucleus or its substituents significantly impacts the electronic properties of the molecule, thereby influencing both the synthetic accessibility of derivatives and their subsequent biological activity.

Synthetic Outcomes: The reactivity of the acridine ring is modulated by the nature of its substituents. For instance, the synthesis of 9-substituted acridines often proceeds through a 9-chloroacridine intermediate, which is generated by reacting the corresponding N-phenylanthranilic acid with phosphorus oxychloride. The substituents on the N-phenylanthranilic acid can influence the yield and purity of the 9-chloroacridine intermediate.

Bioactivity: The electronic nature of substituents plays a pivotal role in the bioactivity of acridin-9-amine derivatives. Electron-donating groups, such as methoxy (B1213986) (-OCH3), have been shown to enhance the anticancer activity of these compounds. For example, the presence of a methoxy group at the 2-position of the acridine ring has been correlated with increased anticancer activity. Conversely, electron-withdrawing groups can also potentiate bioactivity, albeit through different mechanisms. A quantitative structure-activity relationship (QSAR) study on a series of 9-(pyridin-2'-yl)-aminoacridines revealed that electron-withdrawing groups on the pyridine (B92270) ring promote interaction with double-stranded DNA. nih.gov This enhanced interaction is attributed to the stabilization of the cationic character of the acridine nucleus at physiological pH, which strengthens the electrostatic attraction to the DNA phosphate backbone. nih.gov

Table 1: Influence of Substituent Electronic Effects on the Bioactivity of Acridin-9-amine Derivatives

| Compound | Substituent | Position | Electronic Effect | Biological Activity | Reference |

|---|---|---|---|---|---|

| Derivative 1 | -OCH3 | 2 | Electron-Donating | Enhanced anticancer activity | |

| Derivative 2 | -CF3 | 3' (on phenyl) | Electron-Withdrawing | Potent anticancer activity | |

| 9-(5'-bromopyridin-2'-yl)-aminoacridine | -Br | 5' (on pyridine) | Electron-Withdrawing | Increased DNA binding | nih.gov |

Integration of Amino Acid Residues and Peptide Conjugates with Acridin-9-amine

The conjugation of amino acids and peptides to the acridin-9-amine scaffold is a strategy employed to enhance solubility, improve drug delivery, and introduce new biological activities. google.com

Synthetic Methodologies: The synthesis of acridin-9-amine amino acid derivatives can be achieved through a two-step procedure. mdpi.com A common approach involves the initial reaction of 9-chloroacridine with a suitable solvent and a sodium alkoxide solution, followed by the addition of the desired amino acid. mdpi.com For the synthesis of more complex peptide conjugates, solid-phase peptide synthesis (SPPS) has been utilized. nih.gov This method allows for the controlled, stepwise addition of amino acids to a resin-bound acridine derivative, enabling the creation of a combinatorial library of acridine-peptide conjugates. nih.gov A novel, high-yielding synthesis of 9-anilinoacridine-4-carboxylic acid has been reported, which serves as a key intermediate for solid-phase synthesis. nih.gov

Bioactivity: The choice of amino acid or peptide sequence can significantly influence the biological properties of the resulting conjugate. For instance, the incorporation of certain amino acids can improve the solubility of the parent acridine molecule. google.com Furthermore, peptide conjugates can be designed to target specific cellular machinery or to be recognized by particular enzymes, thereby enhancing their therapeutic index. The biological evaluation of these conjugates often involves assessing their cytotoxicity against various cancer cell lines and their ability to interact with DNA. nih.gov

Table 2: Synthetic Approaches for Acridin-9-amine-Amino Acid/Peptide Conjugates

| Conjugate Type | Synthetic Method | Key Features | Reference |

|---|---|---|---|

| Amino Acid Derivatives | Two-step solution-phase synthesis | Involves 9-chloroacridine intermediate and subsequent reaction with amino acid | mdpi.com |

| Peptide Conjugates | Solid-Phase Peptide Synthesis (SPPS) | Allows for the creation of combinatorial libraries; utilizes intermediates like 9-anilinoacridine-4-carboxylic acid | nih.gov |

Metal Complexation Strategies (e.g., Palladium(II), Platinum(II) Complexes) for Acridin-9-amine

The coordination of acridin-9-amine and its derivatives to metal centers, such as palladium(II) and platinum(II), has emerged as a promising strategy to develop novel therapeutic agents with unique mechanisms of action.

Synthesis and Coordination: Palladium(II) and platinum(II) complexes of 9-aminoacridine have been synthesized and structurally characterized. acs.orgnih.gov In these complexes, the acridine ligand can coordinate to the metal center in different ways. For example, in some palladium(II) complexes, the 9-aminoacridine coordinates in a monodentate fashion through the endocyclic nitrogen atom. researchgate.net The synthesis of these complexes often involves the reaction of a suitable metal precursor, such as [PdCl2(DMSO)2], with the acridin-9-amine ligand. researchgate.net The resulting complexes can exhibit square-planar geometries, which is typical for Pd(II) and Pt(II) centers.

Bioactivity and Mechanism of Action: These metal complexes often exhibit significant antitumor activity, in some cases surpassing that of the clinically used drug cisplatin (B142131). acs.orgnih.gov The biological activity of these complexes is believed to arise from their ability to interact with DNA. While the acridine moiety can intercalate between DNA base pairs, the metal center can form covalent bonds with the DNA bases. nih.gov This dual-mode of interaction can lead to significant structural distortions in the DNA, ultimately triggering cellular apoptosis. For instance, a platinum(II) complex of 9-aminoacridine has been shown to interact with DNA through π-π stacking, which is likely responsible for its observed antitumor activity. nih.gov

Table 3: Examples of Palladium(II) and Platinum(II) Complexes of Acridin-9-amine

| Complex | Metal | Ligands | Key Finding | Reference |

|---|---|---|---|---|

| [Pt(dmba)(N9-9AA)(PPh3)]ClO4 | Platinum(II) | dmba, 9-aminoacridine, PPh3 | Exhibits antitumor activity and interacts with DNA via π-π stacking | acs.orgnih.gov |

| [Pd(dmba)(N10-9AA)(PPh3)]ClO4 | Palladium(II) | dmba, 9-aminoacridine, PPh3 | More active than cisplatin against HL-60 tumor cell line | acs.orgnih.gov |

| [Pd(9AA)(μ-Cl)]2 | Palladium(II) | 9-aminoacridine, bridging Cl | Shows significant antiproliferative activity | researchgate.net |

Structural Modifications and Structure-Activity Relationship (SAR) Exploration in Acridin-9-amine Analogues

The systematic structural modification of the acridin-9-amine scaffold has been instrumental in elucidating the structure-activity relationships (SAR) that govern its biological effects. These studies have provided valuable insights into the key structural features required for potent and selective activity.

The SAR of acridin-9-amine analogues is complex and often depends on the specific biological target. However, some general trends have emerged from various studies. For instance, the nature of the substituent at the 9-position of the acridine ring is a critical determinant of activity. researchgate.net Modifications to the acridine ring itself, such as the introduction of substituents at positions 2, 3, 4, and 7, also play a significant role in modulating bioactivity. researchgate.netnih.gov

In the context of anticancer activity, a study on 9-aminoacridine derivatives revealed that substitution with a methoxy group at the 2-position and a trifluoromethyl group at the 3'-position of a phenyl group attached to the acridine ring resulted in potent activity against lung and cervical cancer cell lines. Another study focusing on haspin and DYRK2 kinase inhibition found that the transposition of a methoxy group from the 7- to the 3-position led to a loss of activity. nih.gov Furthermore, the length and nature of the linker between the acridine core and a side chain can significantly impact activity. researchgate.net

Table 4: Structure-Activity Relationship (SAR) of Acridin-9-amine Analogues

| Modification Site | Substituent/Modification | Effect on Bioactivity | Target/Assay | Reference |

|---|---|---|---|---|

| Position 2 (Acridine) | -OCH3 | Enhanced anticancer activity | Lung and Cervical Cancer Cells | |

| Position 3 (Acridine) | Transposition of -OCH3 from position 7 | Loss of haspin and DYRK2 kinase inhibitory activity | Haspin/DYRK2 Kinase Assay | nih.gov |

| Position 9 (Side Chain) | Alkylamine tether length | Truncation reduced activity | Haspin Kinase Assay | nih.gov |

| Position 9 (Side Chain) | Primary vs. Secondary/Tertiary Amine | Primary amine was better for DYRK2 inhibition | DYRK2 Kinase Assay | nih.gov |

| 9-Anilino Substituent | Lipophilic electron-donating groups | High activity against Leishmania major | Antileishmanial Assay | researchgate.net |

Pharmacological and Biological Activities of Acridin 9 Amine and Its Derivatives

Antineoplastic and Antitumor Activities

The anticancer properties of acridin-9-amine derivatives have been a major focus of research, leading to the development of several potent antitumor agents. Their efficacy stems from various mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and induction of apoptosis.

Efficacy in Diverse Cancer Cell Lines and Pre-clinical Models

Derivatives of acridin-9-amine have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines and have shown promise in preclinical animal models.

Leukemia and Lymphoma: Amsacrine, a well-known derivative of 9-aminoacridine (B1665356), has been used in the treatment of leukemia and lymphoma. nih.gov Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov In a murine model of adult T-cell leukemia, the combination of 9-aminoacridine with Campath-1H proved to be an effective therapy. nih.gov Furthermore, in vitro studies on Dalton's Lymphoma Ascites (DLA) cells have demonstrated the cytotoxic potential of certain 9-aminoacridine derivatives.

Renal Cell Carcinoma: Research has indicated that 9-aminoacridine derivatives possess anticancer properties against renal cell carcinoma. researchgate.net While specific IC50 values are not extensively reported in the readily available literature, the general anticancer activity against this cancer type has been noted.

Breast Cancer: Numerous studies have highlighted the efficacy of acridin-9-amine derivatives against various breast cancer cell lines. For instance, certain 2-methyl-9-substituted acridines have been tested for their anti-proliferative activity against the MCF-7 human breast cancer cell line. nih.gov Another study reported that a series of 9(10H)-acridinone-1,2,3 triazole derivatives exhibited cytotoxic activity against human breast cancer cell lines, with one compound being more potent than the standard chemotherapeutic agent etoposide against MCF7 cells. mdpi.com

Non-Small Cell Lung Cancer (NSCLC) and Small Cell Lung Cancer (SCLC): Substituted 9-aminoacridine derivatives have shown efficacy in small cell lung cancer models. nih.gov The anti-proliferative activity of 2-methyl-9-substituted acridines has been evaluated against the A-549 human small-cell lung carcinoma cell line. nih.gov One study synthesized and evaluated 9-aminoacridine derivatives against the A-549 lung cancer cell line, with one compound showing potent anticancer activity.

Malignant Mesothelioma: While specific preclinical studies on acridin-9-amine derivatives for malignant mesothelioma are not extensively detailed in the available search results, the general understanding of their mechanism of action suggests potential applicability. The development of relevant preclinical models for this disease is ongoing. nih.gov

Pancreatic Cancer: The anticancer drug 9-amino-1-nitroacridine (C-1748) has been identified as a treatment option for pancreatic cancer. mdpi.com Its cytotoxic action was investigated in various pancreatic cancer cell lines, including Panc-1, MiaPaCa-2, BxPC-3, and AsPC-1, with the strongest effect observed against MiaPaCa-2 cells. mdpi.com

Table 1: Efficacy of Acridin-9-amine Derivatives in Various Cancer Cell Lines

| Cancer Type | Cell Line | Derivative | Observed Effect | Reference |

|---|---|---|---|---|

| Leukemia | Adult T-cell leukemia (murine model) | 9-aminoacridine in combination with Campath-1H | Effective therapy | nih.gov |

| Lymphoma | Dalton's Lymphoma Ascites (DLA) | 9-aminoacridine derivative | Cytotoxicity | |

| Breast Cancer | MCF-7 | 2-methyl-9-substituted acridines | Anti-proliferative activity | nih.gov |

| Breast Cancer | MCF7 | 9(10H)-acridinone-1,2,3 triazole derivative | IC50 = 11.0 ± 4.8 µM (more potent than etoposide) | mdpi.com |

| Non-Small Cell Lung Cancer | A-549 | 2-methyl-9-substituted acridines | Anti-proliferative activity | nih.gov |

| Small Cell Lung Cancer | A-549 | 9-aminoacridine derivative (Compound 9) | CTC50 = 18.75 µg/ml | |

| Pancreatic Cancer | MiaPaCa-2 | 9-amino-1-nitroacridine (C-1748) | Strongest cytotoxic action among tested pancreatic cell lines (IC50 = 0.015 M) | mdpi.com |

| Pancreatic Cancer | AsPC-1 | 9-amino-1-nitroacridine (C-1748) | Most resistant among tested pancreatic cell lines (IC50 = 0.075 M) | mdpi.com |

Strategies for Overcoming Multidrug Resistance in Acridin-9-amine Based Cancer Therapy

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. nih.gov Acridine (B1665455) derivatives have been explored for their potential to circumvent or reverse MDR in cancer cells. Acridone (B373769) compounds, in particular, have shown promise in defeating drug-resistant cancer cells due to their strong cytotoxic and anti-multidrug resistance characteristics. researchgate.net Furthermore, some antimalarial acridine derivatives have been reported to potentially circumvent multi-drug resistance, suggesting a dual therapeutic benefit. nih.govfrontiersin.org The development of novel acridine-based compounds continues to be an active area of research to address the challenge of MDR in cancer treatment.

Role as Anticancer Adjuvants and in Combination Therapies

Acridin-9-amine derivatives have shown potential not only as standalone anticancer agents but also as adjuvants and in combination with other therapies to enhance their efficacy. For instance, 9-aminoacridine has been repurposed as an adjuvant to enhance the antimicrobial effects of rifampin against multidrug-resistant Klebsiella pneumoniae, highlighting its potential to augment the activity of other drugs. nih.govnih.gov In the context of cancer therapy, the combination of 9-aminoacridine with Campath-1H has demonstrated effective therapeutic outcomes in a murine model of adult T-cell leukemia. nih.gov These findings suggest that acridin-9-amine derivatives can play a valuable role in combination regimens, potentially leading to improved treatment outcomes and overcoming drug resistance.

Antimicrobial and Antiseptic Applications

Beyond their anticancer properties, acridin-9-amine and its derivatives exhibit a wide range of antimicrobial activities, including antibacterial and antiprotozoal effects. This has led to their investigation for various infectious diseases.

Antibacterial Efficacy

A series of 9-aminoacridine derivatives have been synthesized and screened for their antibacterial activities against several pathogenic bacteria. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.

One study investigated the antibacterial activity of newly synthesized 9-aminoacridine derivatives against Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Streptococcus faecalis. The results revealed that all the synthesized compounds exhibited significant biological activity against the tested strains. researchgate.net Another study also reported significant antibacterial activity of acridone and a series of 9-aminoacridine derivatives against these same bacteria, with minimum inhibitory concentrations (MIC) being very low compared to standard antibiotics. researchgate.netresearchgate.net Specifically, 9-aminoacridine (9-AA) has a strong antimicrobial effect on K. pneumoniae, with MICs ranging from 8 to 16 μg/mL. nih.gov

Table 2: Antibacterial Efficacy of Acridin-9-amine Derivatives

| Bacterium | Derivative | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Klebsiella pneumoniae | 9-aminoacridine (9-AA) | 8 to 16 µg/mL | nih.gov |

| Klebsiella pneumoniae | Series of 9-aminoacridine derivatives | 7.81 to 125 µg/mL | researchgate.net |

| Escherichia coli | Series of 9-aminoacridine derivatives | MIC values reported to be significant | researchgate.net |

| Escherichia coli | Series of 9-aminoacridine derivatives | 7.81 to 125 µg/mL | researchgate.net |

| Staphylococcus aureus | Series of 9-aminoacridine derivatives | MIC values reported to be significant | researchgate.net |

| Staphylococcus aureus | Series of 9-aminoacridine derivatives | 7.81 to 125 µg/mL | researchgate.net |

| Streptococcus faecalis | Series of 9-aminoacridine derivatives | MIC values reported to be significant | researchgate.net |

| Streptococcus faecalis | Series of 9-aminoacridine derivatives | 7.81 to 62.5 µg/mL | researchgate.net |

Antiprotozoal Activities

Acridin-9-amine derivatives have demonstrated promising activity against various protozoan parasites. Their ability to intercalate with parasitic DNA makes them effective antiprotozoal agents.

Leishmania: Several studies have investigated the antileishmanial activity of acridine derivatives. nih.gov It has been shown that 9-amino derivatives exhibit higher antileishmanial activity than their 9-chloro counterparts. nih.gov Certain (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives have revealed selective antileishmanial activity, primarily due to their toxicity to the amastigote form of the parasite. nih.gov Spiro-acridine derivatives have also shown a wide range of anti-promastigote activities against Leishmania infantum and Leishmania amazonensis. mdpi.com

Plasmodium: The antimalarial properties of acridine derivatives have been recognized for a long time, with quinacrine being a notable example. More recent research has focused on developing new acridine-based compounds with improved efficacy, especially against chloroquine-resistant strains of Plasmodium falciparum. researchgate.net A series of 9-aminoacridine derivatives showed significant antimalarial activity against chloroquine-resistant strains, with IC50 values often better than chloroquine itself. researchgate.netnih.gov

Toxoplasma gondii: The antiprotozoal activity of N-(9-acridinyl) amino acid derivatives has been evaluated against Toxoplasma gondii. One study found that these derivatives could reduce the number of viable tachyzoites, with one compound showing activity comparable to standard treatment options while maintaining acceptable cytotoxicity. nih.govmdpi.com

Antimalarial Drug Development and Applications (e.g., Quinacrine, Chloroquine)

The acridine scaffold is historically significant in the development of synthetic antimalarial drugs. The quest for substitutes for quinine led to the discovery of Quinacrine (also known as Mepacrine) in 1933, the first clinically tested synthetic antimalarial. nih.govnih.gov This 9-aminoacridine derivative was extensively used during World War II. nih.gov However, Quinacrine was later superseded by Chloroquine, a 4-aminoquinoline compound, which demonstrated superior bioavailability and a better safety profile. nih.gov Chloroquine's development was inspired by the acridine structure, modifying it by replacing the central acridine ring with a quinoline ring. researchgate.net

With the emergence of widespread resistance of the malaria parasite, Plasmodium falciparum, to existing drugs like Chloroquine, there has been a renewed interest in acridine-based compounds. nih.gov Research has focused on modifying the classic Quinacrine scaffold to develop more effective and safer antimalarial agents. nih.gov Strategies include the synthesis of various 9-aminoacridine derivatives, which have shown significant activity against chloroquine-resistant (CQR) strains. nih.gov For instance, certain 6-chloro-2-methoxyacridine derivatives have demonstrated potent in vitro antimalarial activity, with IC50 values in the nanomolar range. nih.gov

Studies have concluded that for good antimalarial activity in 9-aminoacridine derivatives, a cationic charge in the acridine core is often necessary. nih.gov Furthermore, 9-anilinoacridines have been investigated as dual-target antimalarials, inhibiting not only the parasite's DNA topoisomerase II but also the formation of hemozoin (β-hematin), a crucial detoxification process for the parasite. nih.gov This dual-action mechanism is considered a promising strategy to delay the onset of drug resistance. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Acridine Derivatives

| Compound/Derivative | Target/Mechanism | P. falciparum Strain(s) | Reported Activity (IC50/ED50) |

| Quinacrine (QN) | DNA intercalation, Hemozoin formation inhibition | Multiple | Baseline reference |

| 2-methoxy-6-chloro-9 aminoacridine | Not specified | Multiple | 18-42 nM nih.gov |

| 3-(6,6,6-trifluorohexyloxy)-6-chloro-9-aminoacridine | Not specified | Multiple | 2.9-10 nM nih.gov |

| 9-anilinoacridines | DNA topoisomerase II, β-hematin formation | Multiple | Varies by substitution |

| Urea-linked QN derivatives | Not specified | 3D7 (CQS) | 0.0005 - 0.14 µg/mL nih.gov |

Synergistic Effects with Established Antimicrobials

Research has demonstrated the potential of 9-aminoacridine (9-AA) to act as an adjuvant, enhancing the efficacy of established antimicrobial agents against multidrug-resistant bacteria. A notable example is the synergistic effect observed between 9-AA and Rifampin (RIF) against multidrug-resistant Klebsiella pneumoniae. nih.gov

This synergistic interaction allows for the effective inhibition of bacterial growth at concentrations where the individual drugs show little to no effect. nih.gov The mechanism behind this synergy involves 9-AA's ability to interact with bacterial DNA and disrupt the proton motive force (PMF) of the bacterial cell membrane. nih.gov This disruption likely increases the permeability of the bacterial cell to Rifampin, thus potentiating its antibacterial action. The fractional inhibitory concentration index (FICI) is a measure of the synergistic effect, with values ≤ 0.5 indicating strong synergy.

Table 2: Synergistic Activity of 9-Aminoacridine (9-AA) with Rifampin (RIF) against K. pneumoniae

| K. pneumoniae Strain | Resistance Profile | FICI Value (9-AA + RIF) | Interpretation |

| Sensitive | - | 0.375 nih.gov | Synergy |

| Multidrug-Resistant 1 | Multiple | 0.5 nih.gov | Synergy |

| Multidrug-Resistant 2 | Multiple | 0.313 nih.gov | Synergy |

Antiviral Properties

Inhibition of Human Immunodeficiency Virus Type 1 (HIV-1) Replication

Acridin-9-amine, specifically 9-aminoacridine (9AA), has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. nih.govnih.gov The compound functions by inhibiting the transcription of the HIV Long Terminal Repeat (LTR) in a dose-dependent manner. nih.govnih.gov This inhibitory action is highly dependent on the presence and specific location of the amino group on the acridine structure. nih.govnih.gov

The molecular mechanism of 9AA-mediated HIV-1 inhibition involves the reactivation of the p53–p21WAF1 pathway. nih.govnih.gov Treatment with 9AA leads to an increase in p21WAF1 levels, which then complexes with cyclin T1 and cdk9. This interaction results in the loss of cdk9 from the viral promoter, which is a potential mechanism for the observed transcriptional inhibition. nih.govnih.gov Importantly, 9AA has been shown to inhibit viral replication in HIV-1 infected cell lines without inducing cell death or inhibiting the proliferation of uninfected cells. nih.govnih.gov Its effectiveness has been observed in cells with both functional and mutant p53, indicating that a p53-independent factor, likely p21WAF1, is critical for the inhibition. nih.govnih.gov

Table 3: Dose-Dependent Inhibition of HIV-1 Replication by 9-Aminoacridine (9AA)

| Cell Line | 9AA Concentration (µM) | Effect on Reverse Transcriptase (RT) Activity | Cell Viability |

| J1.1 (mutant p53) | 0.5, 1, 5 | Dose-dependent decrease nih.gov | No significant change nih.gov |

| ACH2 (wildtype p53) | 0.5, 1, 5 | Dose-dependent decrease nih.gov | No significant change nih.gov |

Targeting Viral RNA Polymerases (e.g., Bovine Viral Diarrhea Virus)

Derivatives based on the 9-aminoacridine scaffold have been shown to possess potent antiviral activity against Bovine Viral Diarrhea Virus (BVDV), a member of the Pestivirus genus. nih.gov BVDV is a significant pathogen in livestock, causing considerable economic losses. nih.gov The development of specific antiviral agents is an important approach to combat these infections. nih.gov

Research has identified the viral RNA-dependent RNA polymerase (RdRp) as the specific target for these 9-aminoacridine-based compounds. nih.gov Through a combination of enzymatic inhibition assays, isothermal titration calorimetry, site-directed mutagenesis, and computational modeling, the binding mode and mechanism of action of these inhibitors have been characterized. nih.gov These findings confirm that the 9-aminoacridine scaffold is a promising starting point for designing a new generation of selective and safe anti-BVDV agents that function by directly inhibiting the virus's replication machinery. nih.gov

Neuropharmacological and Anti-Neurodegenerative Research

Inhibition of Prion Disease Progression

Acridin-9-amine derivatives have been identified as a significant class of compounds with the potential to inhibit the progression of prion diseases, which are fatal neurodegenerative disorders. nih.gov The therapeutic potential of these compounds lies in their ability to interfere with the conversion of the normal cellular prion protein (PrPC) into its misfolded, disease-causing isoform (PrPSc). nih.gov

Research has highlighted that tricyclic compounds, including derivatives of acridine, can inhibit the formation of PrPSc in cultured cells infected with prions. nih.gov One of the most studied acridine derivatives in this context is quinacrine, an antimalarial drug. Quinacrine was found to inhibit PrPSc formation with a half-maximal effective concentration (EC50) of approximately 0.3 µM. tandfonline.com Its mechanism of action is thought to involve binding to the globular domain of the human recombinant prion protein, acting as a pharmacological chaperone. tandfonline.com

Structure-activity relationship (SAR) studies have been crucial in understanding the antiprion activity of this class of compounds. A key finding is the critical importance of the aliphatic side chain at the 9-position of the acridine ring for mediating the inhibition of PrPSc formation. nih.govresearchgate.net For instance, 9-aminoacridine, which lacks this side chain, does not effectively inhibit PrPSc formation. nih.gov This has spurred the synthesis and evaluation of numerous 9-substituted acridine analogues to identify derivatives with enhanced potency and better pharmacological profiles. researchgate.net

In comparative studies, newly synthesized acridine derivatives have demonstrated improved efficacy over quinacrine. For example, certain functionalized 6-chloro-2-methoxy-(N(9)-substituted)acridin-9-amines were evaluated for their antiprion activity in various cell models. researchgate.net Some of these novel analogues not only showed stronger binding affinity for the prion protein but also a greater reduction in the cytotoxicity of the human prion protein fragment 90-231 (hPrP90-231) compared to quinacrine. nih.govresearchgate.net Specifically, compounds designated as Q3 and Q10 were reported to cause a significant reduction in hPrP90-231 cytotoxicity, with higher efficacy than the parent compound, quinacrine. nih.govresearchgate.net This activity was correlated with the prevention of the protein's conversion into its toxic, β-sheet-rich conformation. nih.gov

| Compound | Target | Activity Metric (EC50) | Key Findings | Reference |

|---|---|---|---|---|

| Quinacrine | PrPSc Formation | ~0.3 µM | Inhibits PrPSc formation in cell-based assays. | tandfonline.com |

| Chlorpromazine | PrPSc Formation | 3 µM | Less potent than quinacrine. | nih.gov |

| 9-Aminoacridine | PrPSc Formation | Ineffective | Lacks the necessary aliphatic side chain for activity. | nih.gov |

| Quinacrine Derivative (Q3) | hPrP90-231 Cytotoxicity | N/A | Higher efficacy in reducing cytotoxicity than quinacrine. | nih.govresearchgate.net |

| Quinacrine Derivative (Q10) | hPrP90-231 Cytotoxicity | N/A | Higher efficacy in reducing cytotoxicity than quinacrine. | nih.govresearchgate.net |

Cholinesterase Inhibition for Alzheimer's Disease Therapy (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The acridine scaffold is a cornerstone in the development of cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.gov The therapeutic strategy is based on increasing the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

9-Amino-1,2,3,4-tetrahydroacridine, commonly known as tacrine, was the first cholinesterase inhibitor approved by the FDA for the treatment of Alzheimer's disease. nih.govresearchgate.net Tacrine is a reversible inhibitor that acts on both AChE and BChE. nih.gov However, its clinical use was limited due to issues of hepatotoxicity and a short half-life. nih.govresearchgate.net This has driven extensive research into developing new acridine-based derivatives with improved safety and efficacy profiles. nih.gov

Numerous studies have focused on synthesizing and evaluating novel 9-aminoacridine derivatives as potent inhibitors of both AChE and BChE. nih.govresearchgate.net For example, a series of derivatives synthesized by condensing 9-aminoacridine with substituted phenacyl, benzoyl, and benzyl halides (compounds RM1-RM6) showed promising results. nih.govresearchgate.net All of these synthesized derivatives exhibited better inhibitory activity against both enzymes than the standard drug galantamine. nih.govresearchgate.net With the exception of one compound (RM4), all showed superior results compared to tacrine. nih.govresearchgate.net

Further research has explored hybrid molecules and derivatives with additional biological activities. For instance, some 9-substituted acridine derivatives have been found to combine effective AChE and BChE inhibition with antioxidant properties, which is a desirable multi-target approach for treating a complex neurodegenerative disease like Alzheimer's. nih.gov Specifically, a group of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives was identified that effectively inhibits both cholinesterases while also demonstrating significant radical-scavenging activity. nih.gov In contrast, 9-phosphoryl-acridine derivatives were found to be weak AChE inhibitors but effective BChE inhibitors. frontiersin.org

| Compound/Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Tacrine (9-Amino-1,2,3,4-tetrahydroacridine) | AChE and BChE | First FDA-approved cholinesterase inhibitor for Alzheimer's disease. | nih.gov |

| 9-Aminoacridine Derivatives (RM1-RM6) | AChE and BChE | Showed better inhibition than galantamine and tacrine. | nih.govresearchgate.net |

| 9-Heterocyclic amino-N-methyl-9,10-dihydroacridines | AChE and BChE | Combine effective cholinesterase inhibition with high radical-scavenging activity. | nih.gov |

| 9-Phosphoryl-acridines | AChE and BChE | Weakly inhibited AChE but some derivatives were effective BChE inhibitors. | frontiersin.org |

| Amiridine | AChE and BChE | Inhibits both enzymes, with greater potency against BChE; lacks the hepatotoxicity of tacrine. | mdpi.com |

Other Emerging Biological Activities

The planar, heterocyclic structure of acridin-9-amine allows it to intercalate with DNA and interact with various other biomolecular targets, leading to a broad spectrum of biological activities beyond neurodegenerative diseases. frontiersin.orgnih.gov Research into acridine derivatives has uncovered significant potential in several therapeutic areas.

Anticancer Activity: The acridine scaffold is widely explored for the development of novel anticancer drugs. frontiersin.org Its ability to intercalate between DNA base pairs and inhibit critical enzymes like topoisomerases and telomerase contributes to its cytotoxic effects against cancer cells. frontiersin.orgmdpi.com Amsacrine, an acridine derivative, is a notable example used in the treatment of leukemia and lymphoma as a topoisomerase II poison. frontiersin.org Ongoing research focuses on synthesizing new 9-aminoacridine derivatives, such as N'-(6-chloro-2-metoxyacridin-9-yl)-2-cyanoacetohydrazide (ACS-AZ), to discover agents with improved anticancer efficacy and selectivity. frontiersin.org

Antiparasitic and Antimalarial Activity: Acridine derivatives have a long history of use against parasitic infections. nih.gov As mentioned, quinacrine was a primary antimalarial agent. tandfonline.com More recent studies have investigated the activity of new derivatives against other parasites, such as Toxoplasma gondii, the causative agent of toxoplasmosis. nih.gov Modifications at the C9 position of the acridine ring, including the introduction of amino acids, have yielded compounds with promising anti-Toxoplasma gondii activity while maintaining acceptable cytotoxicity. nih.gov The compound ACS-AZ, noted for its anticancer potential, also demonstrated antimalarial activity. frontiersin.org

Antimicrobial and Antiviral Activities: The biological activity of acridin-9-amine and its analogues extends to bacteria and viruses. These compounds have been shown to possess antibacterial properties. rsc.orgresearchgate.net Furthermore, their ability to interfere with nucleic acids and related enzymes makes them candidates for antiviral drug development, including activity against HIV. researchgate.net The versatility of the acridine structure continues to make it a subject of interest for developing new agents against a wide range of infectious diseases. rsc.org

Molecular Mechanisms of Action of Acridin 9 Amine at Cellular and Subcellular Levels

Nucleic Acid Interaction Mechanisms

The biological activities of acridin-9-amine and its derivatives are predominantly attributed to their interactions with nucleic acids. These interactions occur through multiple mechanisms at the cellular and subcellular levels, leading to significant disruptions in fundamental processes like DNA replication, transcription, and the maintenance of DNA topology.

The primary and most well-characterized mechanism of action for acridin-9-amine is its ability to insert itself between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netmdpi.com This interaction is largely dictated by the molecule's structure. The planar, tricyclic aromatic ring system of the acridine (B1665455) scaffold is hydrophobic and has dimensions that allow it to fit snugly between adjacent base pairs, leading to a distortion of the DNA structure, including unwinding of the helix and an increase in the length of the DNA molecule. mdpi.commdpi.com

The stability of the intercalated complex is maintained by a combination of van der Waals forces between the acridine ring and the DNA bases, as well as ionic interactions between the protonated nitrogen atom of the acridine ring and the negatively charged phosphate (B84403) backbone of the DNA. mdpi.comnih.gov The binding affinity of acridin-9-amine derivatives to DNA can be quantified by binding constants (KA), with studies showing values in the range of 102 to 105 M-1, indicating a strong interaction. nih.gov The formation of these complexes is typically an enthalpy-driven process. nih.gov

This physical obstruction within the DNA has profound consequences for cellular processes. The presence of the intercalated acridine molecule blocks the progression of DNA and RNA polymerases along the DNA template. mdpi.com This steric hindrance effectively inhibits both DNA replication and transcription, preventing the synthesis of new DNA and RNA molecules, which ultimately halts cell division and protein synthesis. mdpi.comnih.gov

| Compound | Binding Constant (log(KA)) | Change in Enthalpy (ΔH, kcal·mol-1) | Change in Gibbs Free Energy (ΔG, kcal·mol-1) | Change in Entropy (TΔS, kcal·mol-1) |

|---|---|---|---|---|

| Acridine-9-amine Derivative 1 | 5.50 | -11.58 | -7.51 | -4.83 |

| Acridine-9-amine Derivative 2 | 2.59 | -3.83 | -6.75 | 3.68 |

Beyond simple intercalation, acridin-9-amine derivatives are potent inhibitors of DNA topoisomerases, enzymes crucial for managing the topological state of DNA during cellular processes. researchgate.net Topoisomerases relieve torsional stress in DNA by creating transient single-strand (Type I) or double-strand (Type II) breaks. wikipedia.org Acridine derivatives can act as "topoisomerase poisons," which stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand. wikipedia.orgnih.gov This prevents the re-ligation of the DNA break, leading to an accumulation of DNA strand breaks that are cytotoxic and can trigger apoptosis (programmed cell death). wikipedia.org

Numerous derivatives of acridine have been synthesized and evaluated as inhibitors of both topoisomerase I and topoisomerase II. mdpi.commdpi.com For instance, Amsacrine, a well-known acridine derivative, was one of the first to be identified as a topoisomerase II inhibitor. mdpi.comnih.gov Studies on various 3,9-disubstituted acridines and acridine-sulfonamide hybrids have demonstrated their ability to inhibit both types of topoisomerases, often with high efficacy. mdpi.commdpi.com The acridine ring is responsible for DNA intercalation, which positions the molecule correctly, while side chains attached at various positions can interact with the enzyme itself, enhancing the inhibitory activity and selectivity. mdpi.com

The physical intercalation of acridin-9-amine into the DNA template has a direct and disruptive impact on the fidelity of DNA replication, making it a potent mutagen. One of the hallmark mutagenic effects of 9-aminoacridine (B1665356) is the induction of frameshift mutations. nih.govnih.gov These mutations arise from the insertion or deletion of a number of nucleotides that is not a multiple of three, thereby shifting the reading frame of the genetic code during protein synthesis.

Studies in Escherichia coli have shown that 9-aminoacridine predominantly causes single base-pair deletions (-1 frameshifts), particularly within repetitive sequences of guanine and cytosine (G:C) base pairs. nih.govnih.gov The intercalation of the acridine molecule is thought to stabilize "slipped mispairing" intermediates during DNA replication, where the template and nascent DNA strands misalign in repetitive regions, leading to the incorporation of an incorrect number of bases.

While the interaction of acridines with DNA is well-documented, recent research has highlighted a significant and distinct mechanism involving direct interaction with RNA. Specifically, 9-aminoacridine has been identified as a potent inhibitor of ribosome biogenesis, the complex process of producing new ribosomes, which is essential for cell growth and proliferation. mdpi.comnih.gov

This inhibition occurs through a dual mechanism. First, 9-aminoacridine inhibits the transcription of ribosomal RNA (rRNA) precursors by RNA polymerase I. mdpi.com Secondly, and perhaps more uniquely, it also disrupts the subsequent processing and maturation of already synthesized pre-rRNA molecules. mdpi.comnih.gov This rapid and comprehensive shutdown of the ribosome production line is a critical aspect of its biological activity. nih.gov

The ability of 9-aminoacridine to interfere with pre-rRNA processing is likely due to its capacity to bind directly to RNA molecules. mdpi.comnih.gov Fluorescent intercalator displacement assays have confirmed that 9-aminoacridine can bind to RNA in vitro. mdpi.comnih.gov This binding likely alters the structure of the pre-rRNA, preventing the necessary enzymatic modifications and cleavages required to produce mature 18S, 5.8S, and 28S rRNAs. mdpi.com This activity distinguishes it from other intercalators like Actinomycin D, which primarily targets double-stranded DNA. mdpi.com Conjugates of 9-aminoacridine have also been shown to bind with high affinity to specific RNA structures, such as the HIV-1 Rev response element (RRE). scilit.comacs.org

To enhance DNA targeting, 9-aminoacridine has been conjugated with platinum complexes, creating hybrid molecules that combine the intercalating properties of acridine with the covalent DNA binding of platinum. These complexes form DNA adducts but exhibit a different sequence specificity compared to the widely used chemotherapy drug cisplatin (B142131). nih.gov

Cisplatin preferentially binds to runs of consecutive guanine bases. nih.gov In contrast, 9-aminoacridinecarboxamide platinum complexes show a marked shift in binding preference away from these poly-guanine sites. nih.govnih.gov The new preferred binding sites are often single guanine bases, particularly within 5'-GA dinucleotides and sequences containing 5'-CG motifs. nih.gov This altered sequence specificity is influenced by the length of the linker chain connecting the acridine and platinum moieties; shorter linkers result in a more significant deviation from cisplatin's binding profile. nih.gov The presence of the 9-amino substituent on the acridine ring is a key determinant of this change in sequence preference. nih.gov

| Compound | Primary DNA Binding Site Preference |

|---|---|

| Cisplatin | Runs of consecutive guanines (e.g., 5'-GG) |

| Acridin-9-amine Platinum Complexes | Single guanine bases, 5'-GA and 5'-CG dinucleotides |

Cellular Signaling Pathway Modulation

The molecular effects of acridin-9-amine are not confined to direct interactions with nucleic acids. The downstream consequences of DNA damage, replication stress, and inhibited ribosome biogenesis trigger responses and alterations in numerous intracellular signaling pathways that govern cell fate.

Evidence suggests that 9-aminoacridine and its derivatives can modulate several critical signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and p53 pathways. nih.govfrontiersin.org For example, 9-aminoacridine has been observed to activate the tumor suppressor protein p53 and inhibit the function of NF-κB, a key regulator of inflammation and cell survival, sometimes even in the absence of a detectable DNA damage response. mdpi.com

A more specific and targeted modulation of signaling has also been demonstrated. Certain 9-aminoacridine derivatives have been identified that selectively inhibit the function of regulatory T cells (Tregs), a subset of T cells that can suppress anti-tumor immunity. nih.gov This effect is achieved through the direct binding of the acridine compound to the lineage-defining transcription factor for Tregs, FoxP3. nih.gov This binding interferes with the ability of FoxP3 to bind to DNA, thereby inhibiting the expression of FoxP3-dependent genes and downregulating the suppressive function of Treg cells. nih.gov This highlights a sophisticated mechanism of action that extends beyond general cytotoxicity to the specific modulation of immune cell function.

Suppression of PI3K/AKT/mTOR Pathways

Acridin-9-amine and its derivatives have been identified as potent modulators of critical cell signaling pathways that are frequently deregulated in cancer. nih.gov One of the primary mechanisms of action involves the significant suppression of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth, proliferation, and survival. nih.govnih.gov

Research has demonstrated that treatment with 9-aminoacridine (9AA) leads to the selective downregulation of a specific catalytic subunit of the PI3K family, namely p110 gamma. nih.gov This initial suppression of PI3K activity disrupts the downstream signaling cascade. Consequently, this leads to the inhibition of the prosurvival AKT/mTOR pathway. nih.gov The mTOR protein itself appears to regulate the translation of the p110 gamma subunit, creating a feedback loop that further modulates both mTOR and AKT activity. nih.gov This targeted disruption of the PI3K/AKT/mTOR axis is a central element in the cellular response to acridin-9-amine-based compounds. nih.govfrontiersin.org The inhibition of this pathway contributes to the arrest of unconstrained cell growth, a hallmark of transformed cells. nih.gov

| Pathway Component | Effect of Acridin-9-amine Treatment | Reference |

|---|---|---|

| PI3K (p110γ subunit) | Selective downregulation | nih.gov |

| AKT | Inhibition of activity | nih.gov |

| mTOR | Inhibition of activity | nih.gov |

Activation of p53 Function and Regulation of NF-κB Signaling

In conjunction with its effects on growth factor signaling, acridin-9-amine exerts significant influence over pathways central to tumor suppression and inflammation, specifically the p53 and nuclear factor-kappaB (NF-κB) pathways. nih.gov Studies have revealed that 9-aminoacridine and its derivatives can simultaneously activate p53 signaling while suppressing NF-κB activity. nih.gov

The activation of the tumor suppressor protein p53 is a critical event in the cellular response to acridine compounds. nih.gov Research indicates that 9-aminoacridine and other derivatives stabilize the p53 protein by inhibiting its ubiquitination, a process that normally targets p53 for degradation. nih.gov This stabilization occurs without the need for phosphorylation on key serine residues (Ser15 or Ser20) of the p53 protein. nih.gov The resulting increase in functional p53 protein levels enhances its transcriptional activity, leading to the expression of downstream target genes involved in cell death and tumor suppression. nih.gov

Conversely, these compounds have been shown to suppress the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival and inflammation. nih.gov The modulation of both the p53 and NF-κB pathways is interconnected with the inhibition of the PI3K/AKT/mTOR axis, highlighting a multi-targeted mechanism of action. nih.gov This dual ability to activate a key tumor suppressor while inhibiting a pro-survival pathway contributes significantly to the selective toxicity of these compounds toward transformed cells. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

A fundamental consequence of the molecular pathway modulation by acridin-9-amine derivatives is the induction of cell cycle arrest and programmed cell death, or apoptosis. frontiersin.org These processes are crucial for inhibiting the proliferation of cancer cells. The anticancer mechanism of action for drugs based on the 9-aminoacridine scaffold consistently involves the induction of both cell cycle arrest and apoptosis. frontiersin.org

The activation of p53 by acridine derivatives is directly linked to the induction of apoptosis. nih.gov Stabilized p53 can transcriptionally activate pro-apoptotic target genes, such as Bax. nih.gov The protein Bax is a key inducer in both the intrinsic and extrinsic apoptotic pathways, and studies have shown that its presence is necessary for acridine derivatives to induce cell death. nih.gov Furthermore, specific derivatives like 9-phenylacridine have been observed to arrest cells in the G2/M phase of the cell cycle and trigger apoptosis through a mitochondria-mediated pathway. nih.gov This indicates that these compounds can halt cell division and subsequently eliminate the arrested cells.

| Cellular Process | Observed Effect | Key Mediators | Reference |

|---|---|---|---|

| Cell Cycle | Arrest, particularly at G2/M phase | - | frontiersin.orgnih.gov |

| Apoptosis | Induction via mitochondria-mediated pathway | p53, Bax | frontiersin.orgnih.govnih.gov |

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Acridin-9-amine derivatives exhibit a complex relationship with reactive oxygen species (ROS) and oxidative stress, with different compounds capable of either generating or scavenging these reactive molecules. nih.govnih.gov ROS are chemically reactive molecules that, when in excess, can lead to oxidative stress and damage to lipids, proteins, and DNA. mdpi.com

Certain derivatives, such as 9-phenylacridine, can act as photosensitizers. nih.gov When exposed to stimuli like UVA radiation, these compounds can enhance the production of intracellular ROS. nih.gov This generation of cytotoxic ROS can initiate free-radical chain reactions that contribute to cell killing. nih.gov This photodynamic action is often accompanied by a depletion of intracellular antioxidants like glutathione (GSH), further exacerbating the state of oxidative stress. nih.gov

In contrast, other functionalized acridin-9-yl-phenylamines have demonstrated neuroprotective effects by acting as antioxidants. nih.gov These compounds can protect cells from oxidative stress-induced death by reducing intracellular levels of free radical species. nih.gov Specifically, they have been shown to attenuate late-stage increases in mitochondrial ROS, thereby preventing cellular damage without directly up-regulating glutathione levels. nih.gov This highlights the diverse and context-dependent roles that acridine derivatives can play in modulating cellular redox homeostasis.

| Derivative Type | Mechanism | Cellular Outcome | Reference |

|---|---|---|---|

| 9-phenylacridine (with UVA) | Photosensitization, ROS generation | Increased oxidative stress, cell killing | nih.gov |

| Acridin-9-yl-phenylamines | Radical scavenging, reduction of mitochondrial ROS | Neuroprotection against oxidative stress | nih.gov |

Specific Target Interactions

Disruption of Bacterial Proton Motive Force

Beyond its effects on eukaryotic cells, acridin-9-amine has demonstrated significant antibacterial activity through a distinct mechanism of action involving the bacterial cell membrane. nih.gov A key target is the proton motive force (PMF), which is the electrochemical potential gradient of protons across the cytoplasmic membrane. nih.govnih.gov The PMF is essential for many vital bacterial processes, including ATP synthesis and transport.

Mechanistic studies have revealed that 9-aminoacridine (9-AA) exerts its antimicrobial effects by disrupting the PMF in bacteria such as multidrug-resistant Klebsiella pneumoniae. nih.gov This disruption specifically affects the bacterial electric potential component of the PMF. nih.gov The collapse of the membrane potential compromises the cell's energy-dependent functions and integrity, ultimately contributing to bacterial death. nih.govnih.gov This ability to target the bacterial PMF makes 9-aminoacridine a molecule of interest for combating drug-resistant bacterial infections. nih.gov

Interaction with Cholinesterase Enzymes

Acridin-9-amine and its derivatives are well-documented inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine and are significant therapeutic targets, especially in the context of Alzheimer's disease. nih.govresearchgate.net

Compounds based on the acridine scaffold are known to be reversible inhibitors of AChE. nih.gov The most prominent example is Tacrine (9-amino-1,2,3,4-tetrahydroacridine), which was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease and is known to bind to both AChE and BuChE. nih.gov Molecular docking studies have provided insights into the interaction, suggesting that the acridine fragment can bind within the active site gorge of the cholinesterase enzymes. nih.gov This inhibitory activity has spurred the synthesis and investigation of numerous 9-aminoacridine derivatives as potential agents for managing neurodegenerative conditions characterized by cholinergic deficits. nih.govresearchgate.net

| Enzyme | Interaction | Example Derivative | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Reversible inhibition | Tacrine | nih.gov |

| Butyrylcholinesterase (BuChE) | Reversible inhibition | Tacrine | nih.gov |

Mechanisms of NMDA Receptor Channel Blockade by Acridin-9-amine;hydrate (B1144303)

Acridin-9-amine, also known as 9-aminoacridine, exerts its effects on the N-methyl-D-aspartate (NMDA) receptor primarily through a mechanism known as open-channel blockade. This form of antagonism is characterized by the drug entering and physically obstructing the ion channel pore only when the receptor is in its active, or open, state. The blockade is both concentration-dependent and voltage-dependent, indicating that the efficacy of the block is influenced by the amount of the compound present and the membrane potential of the neuron.

A defining characteristic of the interaction between acridin-9-amine and the NMDA receptor is the "foot-in-the-door" mechanism. nih.gov This model suggests that once the acridin-9-amine molecule enters the open channel, its planar, tricyclic aromatic structure prevents the channel from closing. nih.gov This trapping of the blocker within the pore prolongs the duration of the blocked state. The flat aromatic structure of the acridine moiety is a critical determinant for this specific mechanism of action. nih.gov Modifications that disrupt this planarity can alter the mechanism from a "foot-in-the-door" type to a trapping block, where the blocker can be retained in the channel even after it closes. nih.gov

Research conducted on cultured rat hippocampal neurons has provided insights into the kinetics of this interaction. While specific kinetic data for acridin-9-amine;hydrate is not extensively detailed in the provided search results, studies on related 9-aminoacridine derivatives have shed light on the process. For instance, these compounds have been shown to reduce the open times of single NMDA receptor channels in a manner consistent with open-channel blockade. nih.gov

Interestingly, the interaction of 9-aminoacridines with the NMDA receptor ion channel is not mutually exclusive with the binding of magnesium ions (Mg2+), which are the physiological blockers of this channel at resting membrane potentials. nih.gov This suggests that acridin-9-amine and Mg2+ can simultaneously occupy the ion channel, acting at different sites within the pore. nih.gov This potential for simultaneous occupancy could represent a common mechanism for the modulation of NMDA receptor activity under physiological conditions. nih.gov

The voltage-dependency of the block implies that the binding and unbinding of acridin-9-amine within the channel are influenced by the electrical field across the membrane. At hyperpolarized (more negative) membrane potentials, the positively charged blocker is driven into the channel, enhancing the blocking effect. Conversely, depolarization can facilitate the exit of the blocker from the pore. Some studies on similar open-channel blockers suggest the presence of both shallow and deep binding sites within the NMDA receptor channel, which could contribute to the complex voltage-dependence of the blockade.

The following table summarizes key research findings regarding the mechanism of NMDA receptor channel blockade by acridin-9-amine and its derivatives.

| Parameter | Finding | Source |

| Mechanism of Action | Open-channel blockade | nih.gov |

| Binding Characteristic | "Foot-in-the-door" mechanism; prevents channel closure | nih.gov |

| Structural Determinant | Flat aromatic structure of the tricyclic moiety | nih.gov |

| Voltage Dependence | Blockade is voltage-dependent | nih.gov |

| Concentration Dependence | Blockade is concentration-dependent | nih.gov |

| Interaction with Mg2+ | Not mutually exclusive; can simultaneously occupy the channel | nih.gov |

| Effect on Channel Kinetics | Reduces channel open times | nih.gov |

Advanced Characterization and Analytical Studies of Acridin 9 Amine

Spectroscopic Techniques in Research

Spectroscopy is a cornerstone in the study of acridin-9-amine, providing detailed insights into its electronic structure, conformation, and dynamic interactions. A range of spectroscopic methods are employed to characterize the molecule and its complexes.

UV-Visible absorption spectroscopy is a fundamental technique for investigating the binding of acridin-9-amine and its derivatives to biological targets, most notably DNA. researchgate.net The interaction between the planar acridine (B1665455) ring and the DNA double helix leads to distinct changes in the molecule's absorption spectrum. Typically, when acridin-9-amine intercalates between DNA base pairs, a phenomenon known as hypochromism—a decrease in molar absorptivity—is observed. ias.ac.in This is often accompanied by a bathochromic shift (red shift) in the maximum absorption wavelength, indicating a change in the electronic environment of the chromophore upon binding. ias.ac.in

These spectral perturbations are utilized in titration experiments, where the concentration of DNA is systematically increased while the concentration of the acridin-9-amine derivative is held constant. researchgate.net By analyzing the changes in absorbance, researchers can calculate the intrinsic binding constant (Kb), which quantifies the strength of the interaction. The binding constants for various acridin-9-amine derivatives with calf thymus DNA (ctDNA) have been reported to be in the range of 104 to 105 M-1, suggesting a strong binding affinity. ias.ac.inmdpi.com The presence of isoelliptic points in titration spectra can suggest a single, dominant binding mode. mdpi.com Such studies confirm that the planar acridine skeleton is a key structural element driving DNA intercalation. ias.ac.in

| Acridine Derivative | Binding Constant (Kb) with ctDNA (M-1) | Spectral Changes Observed | Reference |

|---|---|---|---|

| 3,9-disubstituted acridines | 2.81–9.03 × 104 | Hypochromism, Red Shift | mdpi.com |

| 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones | 0.79–2.85 × 105 | Hypochromism, Red Shift | ias.ac.in |

| 9-phenylacridine (ACPH) | Order of 103 | Not specified | tandfonline.com |

Fluorescence spectroscopy is an exceptionally sensitive technique for studying acridin-9-amine, owing to its highly fluorescent nature. nih.gov This property is harnessed in a variety of applications, from probing biological systems to studying complex photophysical phenomena.

The inherent fluorescence of the acridine scaffold makes it a valuable tool in cytochemistry and for the detection of cancer cells. nih.gov Studies have shown that 9-aminoacridines exhibit strong metachromatic properties and can accumulate in the cytoplasmic vacuoles of cells, allowing for visualization of cellular features. nih.gov Certain derivatives have been noted for their exceptionally high fluorescence of basophilic cellular structures, making them useful for marking and potentially identifying cancerous cells. nih.gov

Acridin-9-amine also serves as a fluorescent probe for nucleic acids. Its interaction with DNA, primarily through intercalation, alters its fluorescence properties, which can be monitored to study these binding events. nih.govnih.gov

Furthermore, acridin-9-amine and its derivatives are well-established as effective fluorescent pH indicators. nih.govmedchemexpress.com They are particularly useful for measuring transmembrane pH gradients. medchemexpress.com The fluorescence lifetime of these compounds can show significant variation with pH. For instance, acridine itself exhibits a fluorescence lifetime change of about 13 ns within a pH range of 5–8. nih.gov Derivatives like 9-acridinemethanamine show a change in fluorescence lifetime of 11 ns between pH 2 and 5, making them promising probes for acidic environments. nih.govresearchgate.net

| Compound | pH Sensing Range | Fluorescence Lifetime (FL) Change | Reference |

|---|---|---|---|

| Acridine | ~5.5–8 | ~13 ns | nih.gov |

| 9-acridinemethanamine (9-AMA) | 2–5 | 11 ns | nih.govresearchgate.net |

| Acridine-9-carbaldehyde (9-ACA) (immobilized) | 3–6 | 15 ns | nih.govresearchgate.net |

Acridin-9-amine can participate in Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. nih.gov In FRET, a donor chromophore in its excited state can transfer energy to an acceptor chromophore in close proximity. tandfonline.com

A study on excitation energy transfer investigated a system using 9-aminoacridine (B1665356) hydrochloride hydrate (B1144303) (9AAHH) as the donor and acriflavin as the acceptor in polyvinyl alcohol (PVA) films. tandfonline.com The efficiency of this energy transfer is dependent on the spectral overlap between the donor's emission and the acceptor's absorption. For the 9AAHH–acriflavin pair, the overlap integral (JDA) was calculated to be 1.4 × 10-13 L cm3 mol-1, and the critical transfer distance (R0)—the distance at which energy transfer efficiency is 50%—was found to be 45.23 Å. tandfonline.com These studies are relevant for the development of materials for luminescent solar collectors, where absorbed energy can be efficiently transferred to enhance emission at desired wavelengths. tandfonline.com

Under certain conditions, such as high concentration or confinement within specific environments, acridin-9-amine can form an excimer—an excited-state dimer that is not stable in the ground state. The fluorescence of 9-aminoacridine is quenched in vesicular suspensions with negatively charged lipid headgroups when an acidic-inside pH gradient is applied. nih.gov This fluorescence quenching is accompanied by the formation of 9-aminoacridine dimers, which transition to a dimer-excimer state upon excitation. nih.gov